Boc-D-Asp(OMe)-OH
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Overview
Description
®-2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is of significant interest in the field of synthetic organic chemistry due to its versatile reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid typically involves the protection of the amine group of an amino acid with a tert-butoxycarbonyl group. One common method involves the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In industrial settings, the production of Boc-protected amino acids can be optimized using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
®-2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid undergoes various types of chemical reactions, including:
Deprotection Reactions: The removal of the Boc protecting group can be achieved using reagents such as oxalyl chloride in methanol or boron trifluoride etherate in dichloromethane
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Oxalyl Chloride: Used for mild deprotection of the Boc group at room temperature.
Boron Trifluoride Etherate: Another reagent for Boc deprotection, used in the presence of molecular sieves in dichloromethane.
Major Products Formed
The major products formed from these reactions include the deprotected amino acid and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
®-2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a building block for the development of pharmaceuticals and bioactive compounds.
Mechanism of Action
The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The deprotection step, which removes the Boc group, is crucial for the subsequent functionalization of the amino acid .
Comparison with Similar Compounds
Similar Compounds
N-tert-Butoxycarbonyl-L-alanine: Another Boc-protected amino acid with similar reactivity and applications.
N-tert-Butoxycarbonyl-L-phenylalanine: A Boc-protected derivative of phenylalanine used in peptide synthesis.
Uniqueness
®-2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid is unique due to its specific structure, which includes a methoxy group and a keto functionality. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in the synthesis of more complex molecules .
Properties
IUPAC Name |
(2R)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO6/c1-10(2,3)17-9(15)11-6(8(13)14)5-7(12)16-4/h6H,5H2,1-4H3,(H,11,15)(H,13,14)/t6-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPSMPYVXFVVFA-ZCFIWIBFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OC)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)OC)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124184-67-4 |
Source
|
Record name | (R)-2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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